molecular formula C13H16N2O2 B2955346 Tert-butyl 5-amino-1H-indole-2-carboxylate CAS No. 152213-43-9

Tert-butyl 5-amino-1H-indole-2-carboxylate

Cat. No. B2955346
CAS RN: 152213-43-9
M. Wt: 232.283
InChI Key: JSTGULOCVMYUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 5-amino-1H-indole-2-carboxylate” is a chemical compound . It is used as an intermediate in the preparation of other compounds .


Synthesis Analysis

The synthesis of “Tert-butyl 5-amino-1H-indole-2-carboxylate” and similar compounds has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 5-amino-1H-indole-2-carboxylate” is represented by the formula C13H16N2O2 . The SMILES string representation is Cl.CC©©OC(=O)n1ccc2cc(CN)ccc12 .


Chemical Reactions Analysis

Indole derivatives, such as “Tert-butyl 5-amino-1H-indole-2-carboxylate”, have been found in many important synthetic drug molecules. They play a significant role in cell biology and have various biologically vital properties .


Physical And Chemical Properties Analysis

“Tert-butyl 5-amino-1H-indole-2-carboxylate” has a molecular weight of 232.28 and a predicted density of 1.212±0.06 g/cm3. The predicted boiling point is 420.3±25.0 °C .

Scientific Research Applications

Organic Synthesis Applications

Facile Synthesis and Anticancer Assessment : A study demonstrated the synthesis of derivatives related to "Tert-butyl 5-amino-1H-indole-2-carboxylate" which were evaluated for their anticancer activity. Specifically, deaza analogues of bis-indole alkaloid topsentin showed no significant activity against a panel of human tumor cell lines, with one compound exhibiting moderate activity against specific lung and CNS cancer lines (Carbone et al., 2013).

Selective Deprotection of N-Boc : Another application involves the deprotection of N-Boc (tert-butoxycarbonyl), a widely used protective group in organic synthesis. A method using silica gel in refluxing toluene was reported for the deprotection of N-Boc, demonstrating high yields and applicability to N-Boc protected indoline, including derivatives that are challenging to deprotect by other mild methods (Min, 2007).

Medicinal Chemistry Applications

Copper-Catalyzed C-H Oxidation/Cross-Coupling : A novel method involving the selective copper-catalyzed α arylation of α-amino carbonyl substrates was developed. This method uses tert-butyl hydroperoxide (TBHP) and provides a new strategy for synthesizing α-aryl α-imino and α-aryl α-oxo carbonyl compounds, demonstrating the versatility of "Tert-butyl 5-amino-1H-indole-2-carboxylate" derivatives in medicinal chemistry applications (Wu et al., 2012).

Carbazole Alkaloids Synthesis : A method for the benzannulation of indoles to carbazoles was reported, showcasing the synthesis of naturally occurring carbazole alkaloids like olivacine and asteropusazole A. This process uses γ-carbonyl tert-butylperoxide as a diene building block for π-extension of simple indoles, illustrating the role of "Tert-butyl 5-amino-1H-indole-2-carboxylate" derivatives in the synthesis of complex organic molecules (Zheng et al., 2014).

Mechanism of Action

While the specific mechanism of action for “Tert-butyl 5-amino-1H-indole-2-carboxylate” is not mentioned in the retrieved papers, indole derivatives are known to have a wide range of biological activities. They are used in the treatment of various disorders in the human body .

Safety and Hazards

While specific safety and hazard information for “Tert-butyl 5-amino-1H-indole-2-carboxylate” is not available, similar compounds have been associated with certain hazards. For example, tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has hazard statements H302, H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

Future Directions

The future directions for “Tert-butyl 5-amino-1H-indole-2-carboxylate” and similar compounds involve further exploration of their diverse biological activities. There is potential for these compounds to be developed into new therapeutic drugs .

properties

IUPAC Name

tert-butyl 5-amino-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTGULOCVMYUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-1H-indole-2-carboxylate

Synthesis routes and methods I

Procedure details

A flask was charged with 9 (3.5 g, 13.3 mmol) and 100 mL dry THF, and purged with argon. To this solution was then added palladium hydrogenation catalyst (10% on carbon, 0.6 g) and hydrogen was bubbled into the reaction mixture for 2.5 days. The catalyst was removed by filtration and the solvent was evaporated to give 10 (2.8 g, 91% yield) as a brown solid: NMR (acetone-d6) δ1.6 (s, 9H), δ6.6-7.6 (m, 4H).
Name
9
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Synthesis routes and methods II

Procedure details

A 500 mL Par hydrogenation bottle was charged with compound 10 (5.80 g, 22,14 mmol), 10% Pd/C (0.6 g) and methanol/THF (150 mL, 1:4 v/v), and purged with hydrogen. The reaction mixture was shaken with 50 psi H2 over night. The catalyst was removed by filtration and the solvent was evaporated to give 4.95 g (97% yield) of the title compound 11 as brown solid 1H NMR (DMSO), 11.42 (s, 1H), 7.18 (d, 1H, J=8.3 Hz), 6.83 (s, 1H), 6.71 (s, 1H), 6.67 (d, 1H, J=8.4 Hz), 1.62 (s, 9H). This product is unstable and therefore it was immediately used in the following step.
Name
compound 10
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One
Name
methanol THF
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.